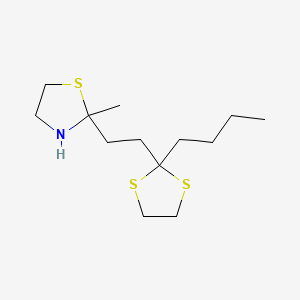
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dithiolan ring, which is a five-membered ring with two sulfur atoms. The butyl group attached to the dithiolan ring and the ethyl group attached to the thiazolidine ring contribute to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves the reaction of a thiazolidine derivative with a dithiolan derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with new functional groups replacing the butyl or ethyl groups.
Applications De Recherche Scientifique
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein function. The thiazolidine ring can also interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Butyl-1,3-dithiolan-2-yl)-benzene-1,3-diol
- 5-[2-(2-Butyl-1,3-dithiolan-2-yl)ethyl]-2-pyrrolidinone
- Methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate
Uniqueness
2-(2-(2-Butyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is unique due to its combination of a thiazolidine ring and a dithiolan ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
156000-18-9 |
|---|---|
Formule moléculaire |
C13H25NS3 |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
2-[2-(2-butyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(16-10-11-17-13)7-6-12(2)14-8-9-15-12/h14H,3-11H2,1-2H3 |
Clé InChI |
ATJGTAKVUNKEKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(SCCS1)CCC2(NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
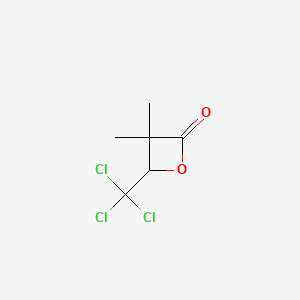

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
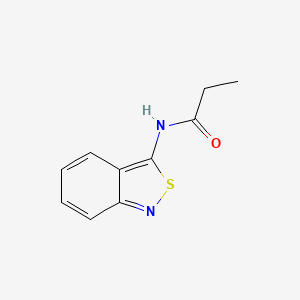
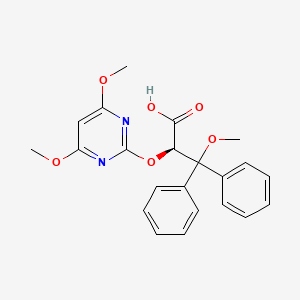
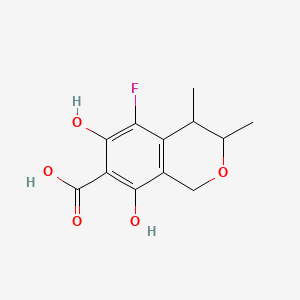
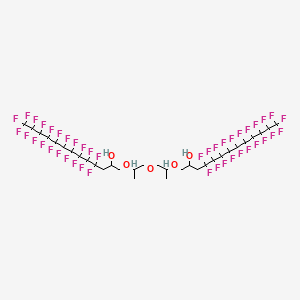
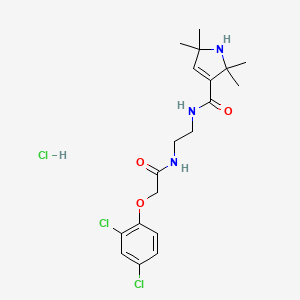
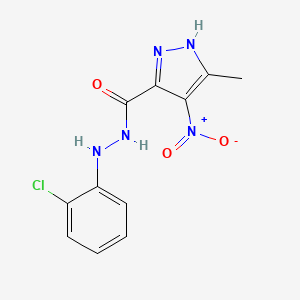
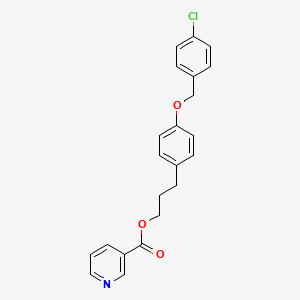
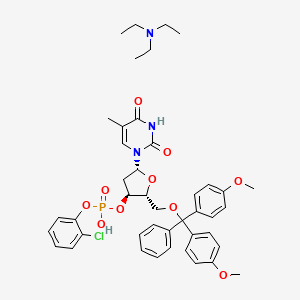
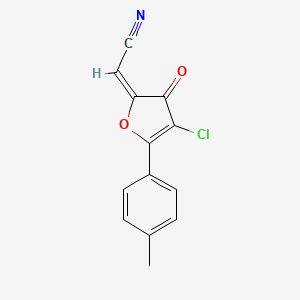
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
